molecular formula C13H19N3O4S B2558468 N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448034-60-3

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2558468
CAS RN: 1448034-60-3
M. Wt: 313.37
InChI Key: ZASGFKJTCWQJKP-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, commonly known as Fru-NO, is a novel nitric oxide (NO) donor molecule. It has gained significant attention in recent years due to its potential therapeutic applications in various disease conditions.

Scientific Research Applications

Synthesis and Inhibitory Activities

  • Polymethoxylated-pyrazoline benzene sulfonamides, including structures similar to N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds also exhibit inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II, showing superior inhibitory activity compared to reference compounds like acetazolamide (Kucukoglu et al., 2016).

Catalytic and Synthetic Applications

  • In chemical synthesis, compounds like this compound are useful in the construction of 2-sulfonylbenzo[b]furans. This synthesis involves cascade reactions mediated by copper/silver systems, highlighting their potential in creating complex organic structures (Li & Liu, 2014).

Anti-inflammatory Applications

  • Sulfonamides, including pyrazole derivatives, are being investigated for their potential applications in anti-inflammatory drugs. Genome-wide analysis and comparative docking studies have been conducted on new diaryl furan derivatives, including sulfonamide analogs, against human enzymes involved in the inflammatory pathway (Sekhar et al., 2009).

Corrosion Inhibition

  • Certain derivatives of furan and sulfonamides have been tested as inhibitors for mild steel corrosion in acidic environments. These studies are crucial for developing new materials with enhanced resistance to corrosion, which has broad implications in industrial applications (Sappani & Karthikeyan, 2014).

Structural and Molecular Studies

  • The structural characteristics of similar compounds have been extensively studied, providing insights into their molecular configurations and potential interactions with other compounds. For instance, studies on 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide have revealed significant twists in the molecule, impacting its chemical behavior and interactions (Asiri et al., 2012).

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-6-4-12(17)11-5-7-20-8-11/h5,7-8,12,14,17H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASGFKJTCWQJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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